N'-[(E)-furan-2-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-furan-2-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a unique structure that includes a furan ring, a triazole ring, and multiple functional groups
Preparation Methods
The synthesis of N’-[(E)-furan-2-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the furan-2-ylmethylidene intermediate, followed by the introduction of the triazole ring through a cyclization reaction. The final step involves the coupling of the triazole intermediate with the acetohydrazide moiety under specific reaction conditions such as the presence of a base or an acid catalyst. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N’-[(E)-furan-2-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form new carbon-carbon or carbon-nitrogen bonds.
Scientific Research Applications
N’-[(E)-furan-2-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to participate in different types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
N’-[(E)-furan-2-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-furan-2-ylmethylidene]-2-hydroxybenzohydrazide
These compounds share structural similarities but differ in specific functional groups or ring systems, which can influence their chemical reactivity and biological activity. The unique combination of functional groups in N’-[(E)-furan-2-ylmethylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide makes it a valuable compound for various applications.
Properties
Molecular Formula |
C24H23N5O5S |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H23N5O5S/c1-31-19-12-16(13-20(32-2)22(19)33-3)23-27-28-24(29(23)17-8-5-4-6-9-17)35-15-21(30)26-25-14-18-10-7-11-34-18/h4-14H,15H2,1-3H3,(H,26,30)/b25-14+ |
InChI Key |
LSCSQEMNZMCBQS-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CO4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CO4 |
Origin of Product |
United States |
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